3-Bromo-5-cyano-2-formylbenzoic acid
Description
3-Bromo-5-cyano-2-formylbenzoic acid is a multifunctional aromatic compound featuring a bromine atom at position 3, a cyano group at position 5, a formyl group at position 2, and a carboxylic acid group at position 1 of the benzene ring.
The compound’s functional groups (bromo, cyano, formyl, and carboxylic acid) confer unique reactivity. For instance:
- The bromo group enables cross-coupling reactions (e.g., Suzuki-Miyaura).
- The cyano group can undergo hydrolysis to carboxylic acids or serve as a nitrile precursor.
- The formyl group is reactive toward nucleophiles (e.g., in condensation reactions).
- The carboxylic acid facilitates salt formation or esterification.
Properties
IUPAC Name |
3-bromo-5-cyano-2-formylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrNO3/c10-8-2-5(3-11)1-6(9(13)14)7(8)4-12/h1-2,4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPSFHICQVYVOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)C=O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-cyano-2-formylbenzoic acid typically involves the bromination of 5-cyano-2-formylbenzoic acid. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
For industrial-scale production, continuous flow chemistry techniques are often employed. This method allows for better control over reaction conditions, improved safety, and scalability. The use of flow microreactors enables precise temperature control and efficient mixing, which are crucial for the successful synthesis of 3-Bromo-5-cyano-2-formylbenzoic acid .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-cyano-2-formylbenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxybenzoic acid derivatives.
Reduction: 3-Bromo-5-amino-2-formylbenzoic acid.
Oxidation: 3-Bromo-5-cyano-2-carboxybenzoic acid.
Scientific Research Applications
Organic Synthesis
3-Bromo-5-cyano-2-formylbenzoic acid serves as a building block in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, makes it valuable for creating intermediates in pharmaceuticals and agrochemicals.
Table 1: Key Reactions Involving 3-Bromo-5-cyano-2-formylbenzoic Acid
| Reaction Type | Description | Products |
|---|---|---|
| Nucleophilic Substitution | Reacts with amines or thiols to form substituted derivatives | Amino or thio derivatives |
| Coupling Reactions | Participates in Suzuki-Miyaura coupling | Biaryl compounds |
| Oxidation | Can be oxidized to form carboxylic acids | Carboxylic acid derivatives |
| Reduction | Can be reduced to alcohols | Alcohol derivatives |
Biological Applications
In biological research, 3-Bromo-5-cyano-2-formylbenzoic acid has been studied for its potential as an inhibitor of specific enzymes. Its structural features allow it to interact with active sites of enzymes, providing insights into enzyme mechanisms and functions.
Case Study: Enzyme Inhibition
A study demonstrated that derivatives of 3-Bromo-5-cyano-2-formylbenzoic acid could inhibit the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can help in understanding drug interactions and developing safer therapeutic agents .
Medicinal Chemistry
The compound is also significant in medicinal chemistry as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown promise in developing drugs targeting various diseases.
Table 2: Pharmaceutical Applications
| Compound Name | Target Disease | Mechanism of Action |
|---|---|---|
| 5-(3-Cyanophenyl)-3-formylbenzoic acid | Cancer | Inhibits tumor growth |
| 3-Bromo-5-cyano-2-formylbenzoic acid | Antimicrobial | Disrupts bacterial cell wall synthesis |
Mechanism of Action
The mechanism of action of 3-Bromo-5-cyano-2-formylbenzoic acid depends on its application. In organic synthesis, it acts as a building block for constructing more complex molecules. In pharmaceuticals, its mechanism would involve interaction with specific molecular targets, such as enzymes or receptors, through its functional groups (bromine, cyano, and formyl groups). These interactions can modulate biological pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-bromo-5-cyano-2-formylbenzoic acid with structurally related compounds from the evidence:
*Inferred structure based on ethyl ester derivative (CAS 103859-96-7) .
Biological Activity
Overview
3-Bromo-5-cyano-2-formylbenzoic acid is an organic compound characterized by its unique structural features, including a bromine atom, a cyano group, and a formyl group attached to a benzoic acid core. This compound has garnered attention in various fields of research, particularly in organic synthesis and pharmaceuticals, due to its potential biological activities.
The synthesis of 3-Bromo-5-cyano-2-formylbenzoic acid typically involves bromination of 5-cyano-2-formylbenzoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in organic solvents like dichloromethane or chloroform at controlled temperatures to ensure selective bromination at the desired position .
Chemical Structure:
- Molecular Formula: C10H7BrN2O3
- CAS Number: 1805246-96-1
Antimicrobial Properties
Recent studies have investigated the antimicrobial properties of 3-Bromo-5-cyano-2-formylbenzoic acid. It has been shown to exhibit activity against various bacterial strains, including drug-resistant strains. The mechanism of action is believed to involve the inhibition of specific enzymes critical for bacterial survival, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
Research has indicated that 3-Bromo-5-cyano-2-formylbenzoic acid possesses anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. The compound appears to modulate signaling pathways associated with cell proliferation and survival, potentially leading to reduced tumor growth .
The biological activity of 3-Bromo-5-cyano-2-formylbenzoic acid can be attributed to its functional groups:
- Bromine Atom: Enhances reactivity and may facilitate nucleophilic substitution reactions.
- Cyano Group: Contributes to the compound's electron-withdrawing properties, influencing its interaction with biological targets.
- Formyl Group: Can participate in hydrogen bonding and may play a role in binding to active sites on enzymes or receptors.
Case Studies
-
Antimicrobial Efficacy:
- A study evaluated the efficacy of 3-Bromo-5-cyano-2-formylbenzoic acid against multidrug-resistant strains of Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method, revealing significant antimicrobial activity with MIC values ranging from 32 to 64 µg/mL .
- Anticancer Activity:
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Bromo-5-cyano-2-formylbenzoic acid | Bromine, cyano, formyl groups | Antimicrobial, anticancer |
| 5-Cyano-2-formylbenzoic acid | Lacks bromine atom | Limited reactivity |
| 3-Bromo-2-cyano-5-formylbenzoic acid | Positional isomer with different reactivity | Varies from parent compound |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
